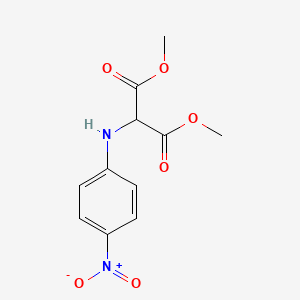
Dimethyl (4-nitroanilino)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-nitroanilino)propanedioate is an organic compound with the molecular formula C11H12N2O6 It is characterized by the presence of a nitro group attached to an aniline ring, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-nitroanilino)propanedioate typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline. This is usually achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Esterification: The 4-nitroaniline is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms this compound.
The overall reaction can be summarized as:
C6H5NH2+HNO3→C6H4(NO2)NH2
C6H4(NO2)NH2+C5H8O4→C11H12N2O6
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group in Dimethyl (4-nitroanilino)propanedioate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups in this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Dimethyl (4-aminoanilino)propanedioate.
Substitution: Various substituted anilines depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and malonic acid.
Applications De Recherche Scientifique
Dimethyl (4-nitroanilino)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.
Mécanisme D'action
The mechanism by which Dimethyl (4-nitroanilino)propanedioate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can also be hydrolyzed to release active carboxylic acids.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Dimethyl (4-nitroanilino)propanedioate can be compared with other nitroaniline derivatives and malonate esters:
Dimethyl (4-aminoanilino)propanedioate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Dimethyl (2-nitroanilino)propanedioate: The nitro group is in a different position, affecting the compound’s chemical properties and reactivity.
Diethyl (4-nitroanilino)propanedioate: Similar structure but with ethyl esters instead of methyl esters, which can influence the compound’s solubility and reactivity.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, materials science, and biological studies Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules
Propriétés
Numéro CAS |
111781-63-6 |
|---|---|
Formule moléculaire |
C11H12N2O6 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
dimethyl 2-(4-nitroanilino)propanedioate |
InChI |
InChI=1S/C11H12N2O6/c1-18-10(14)9(11(15)19-2)12-7-3-5-8(6-4-7)13(16)17/h3-6,9,12H,1-2H3 |
Clé InChI |
MFRDDOVKAKCNBJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


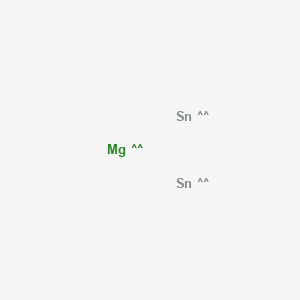
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
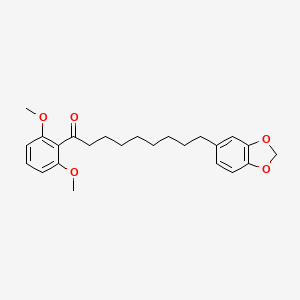

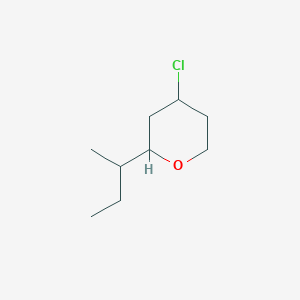
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
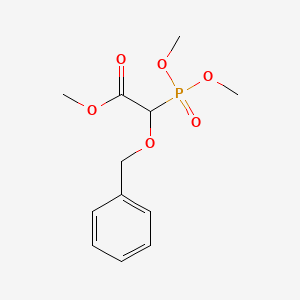
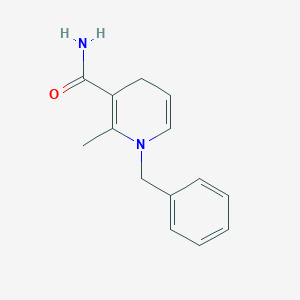

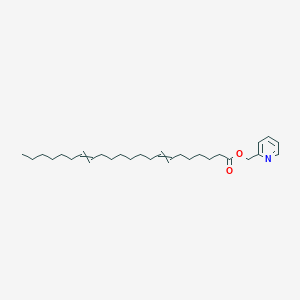
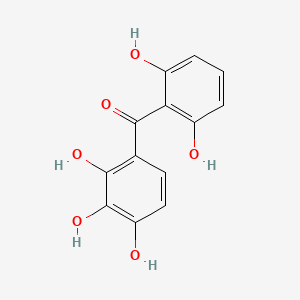
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
